molecular formula C₂₈H₃₃N₃O₅ B1159883 Dipropylaminopretadalafil

Dipropylaminopretadalafil

Cat. No.: B1159883
M. Wt: 491.58
Attention: For research use only. Not for human or veterinary use.
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Description

Dipropylaminopretadalafil is a synthetic analogue of tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor used clinically for erectile dysfunction. Unlike approved PDE5 inhibitors, this compound has been identified as an unapproved adulterant in dietary supplements, raising significant regulatory and safety concerns . Structurally, it features a dipropylamino group substituted at a specific position on the tadalafil backbone, which distinguishes it from both pharmaceutical tadalafil and other clandestine analogues. Its presence in commercial products underscores the need for robust analytical methods to differentiate it from related compounds .

Properties

Molecular Formula

C₂₈H₃₃N₃O₅

Molecular Weight

491.58

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogues

Dipropylaminopretadalafil belongs to a class of tadalafil derivatives modified to evade regulatory detection. Key structural analogues include:

Compound Name Substituent Groups Molecular Weight (Da)* Key Structural Differences
This compound Dipropylamino group ~504.6 Propyl chains at amine position
Diethylaminopretadalafil Diethylamino group ~476.5 Ethyl chains instead of propyl
Chloropropanoylpretadalafil Chloropropanoyl moiety ~523.0 Chlorinated acyl group substitution
Desethyl Fondenafil Desethyl modification ~460.5 Absence of ethyl group on core structure

*Estimated based on analogous tadalafil derivatives.

Chloropropanoylpretadalafil’s halogenated side chain may enhance electrophilic reactivity, posing unique toxicity risks .

Analytical and Spectroscopic Differences

High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) are critical for distinguishing this compound from analogues:

  • Fragmentation Pathways: Under high-energy collision-induced dissociation (HCD), this compound exhibits distinct fragment ions (e.g., m/z 317.2 and 245.1) compared to diethylaminopretadalafil (m/z 289.1 and 217.0), attributable to the longer alkyl chain .

Pharmacokinetic and Pharmacodynamic Profiles

While clinical data are scarce, structural insights predict notable differences:

  • Lipophilicity: The dipropylamino group likely prolongs half-life compared to diethylamino analogues, increasing risk of accumulation .
  • Receptor Affinity : Propyl substituents may reduce PDE5 selectivity, potentiating off-target effects (e.g., PDE6 inhibition linked to visual disturbances) .
  • Metabolism : Longer alkyl chains could slow hepatic oxidation, altering metabolite profiles versus shorter-chain analogues .

Regulatory and Commercial Considerations

This compound is marketed as a research chemical (e.g., Toronto Research Chemicals, Catalog No. D293795) , but its detection in dietary supplements highlights illicit use . Regulatory challenges include:

  • Lack of Pharmacopeial Standards : Absence from pharmacopeias complicates quality control and legal enforcement .
  • Detection Gaps : Many labs lack NMR facilities, necessitating reliance on HRMS for identification .

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